molecular formula C17H24N6 B6444319 N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine CAS No. 2549047-16-5

N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine

Cat. No. B6444319
CAS RN: 2549047-16-5
M. Wt: 312.4 g/mol
InChI Key: UOZOKUZMKROSPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine (NMP) is a novel small molecule compound with potential therapeutic applications in the treatment of various diseases. NMP has been found to have a wide range of biological activities, including anti-inflammatory, antifungal, and anti-cancer activities. NMP has been shown to be a potent inhibitor of several important enzymes and proteins involved in the regulation of cell growth and differentiation. In addition, NMP has been found to have a range of pharmacological activities such as anti-nociceptive, anti-inflammatory, and anti-cancer activities.

Scientific Research Applications

N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine has been studied extensively in the scientific community for its potential therapeutic applications. N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, and anti-cancer activities. In addition, N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine has been shown to be a potent inhibitor of several important enzymes and proteins involved in the regulation of cell growth and differentiation. N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine has also been found to have a range of pharmacological activities such as anti-nociceptive, anti-inflammatory, and anti-cancer activities.

Mechanism of Action

The exact mechanism of action of N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is not yet fully understood. However, it is believed that N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine acts by inhibiting the activity of several important enzymes and proteins involved in the regulation of cell growth and differentiation. In addition, N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine has been found to interact with several receptors involved in the regulation of inflammation and cell death.
Biochemical and Physiological Effects
N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine has been found to have a range of biochemical and physiological effects. N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine has been found to have anti-inflammatory, antifungal, and anti-cancer activities. In addition, N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine has been found to inhibit the activity of several important enzymes and proteins involved in the regulation of cell growth and differentiation. N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine has also been found to interact with several receptors involved in the regulation of inflammation and cell death.

Advantages and Limitations for Lab Experiments

The use of N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine in lab experiments has several advantages and limitations. One advantage is that N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is a small molecule compound, which makes it easier to handle and store than larger molecules. In addition, N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is relatively inexpensive and can be synthesized in a variety of ways. However, one limitation is that N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine. One potential direction is to further investigate the mechanism of action of N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine in order to better understand its therapeutic potential. In addition, further research could be conducted on the pharmacological activities of N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine, as well as its potential applications in the treatment of various diseases. Finally, further research could be conducted to explore the potential synergistic effects of N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine with other compounds.

Synthesis Methods

N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine can be synthesized by a number of methods. One method involves the reaction of N,N-dimethyl-4-methylpiperazine with pyridine in the presence of an acid catalyst. This reaction produces N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine and a by-product of pyridine. The reaction can be carried out in a variety of solvents, including water, methanol, and ethanol. The reaction is typically conducted at room temperature, but can also be conducted under elevated temperatures.

properties

IUPAC Name

N,N,4-trimethyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6/c1-14-12-16(20-17(19-14)21(2)3)23-10-8-22(9-11-23)13-15-4-6-18-7-5-15/h4-7,12H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZOKUZMKROSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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